Evidence 1: P2Y6 Receptor Antagonist Activity Compared to Benchmark Antagonist MRS 2578
6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid exhibits antagonist activity at the human P2Y6 receptor with an IC50 of 6.84 µM (6840 nM) [1]. This compares to the benchmark selective P2Y6 antagonist MRS 2578, which displays an IC50 of 37 nM in a similar calcium mobilization assay [2]. While MRS 2578 is significantly more potent (approximately 185-fold), the cyclobutylcarbamoyl compound offers a distinct, less potent chemical scaffold for P2Y6 antagonism, which may be advantageous for probe development or for studies requiring partial/tunable receptor inhibition.
| Evidence Dimension | P2Y6 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 6.84 µM (6840 nM) |
| Comparator Or Baseline | MRS 2578: 37 nM |
| Quantified Difference | Target is 185-fold less potent (6840 nM vs. 37 nM) |
| Conditions | Human P2Y6 receptor expressed in 1321N1 cells; inhibition of UDP-induced intracellular calcium mobilization |
Why This Matters
This quantifies the target compound's activity in a therapeutically relevant assay, enabling informed selection for P2Y6 receptor studies where a less potent or structurally distinct antagonist is desired.
- [1] BindingDB BDBM50569567: Antagonist activity at human P2Y6 receptor expressed in human 1321N1 cells (IC50 = 6.84E+3 nM). View Source
- [2] IUPHAR/BPS Guide to Pharmacology: MRS2578 ligand activity chart; ChEMBL IC50 = 37 nM for human P2Y6 receptor. View Source
